PEG2 Linker Length Determines BRD4 Degradation Potency: A Head-to-Head Comparison with PEG3 and PEG4
In a systematic study of VHL-based PROTACs targeting BRD4 (MZ series), the PEG2 linker (n=2) in MZ4 exhibited a pDC50 of 7.0 for BRD4 short isoform degradation, compared to 8.1 for the PEG3 linker (n=3) in MZ1 and 8.4 for the PEG4 linker (n=4) in MZ2 [1]. This represents a 12.5-fold difference in DC50 (10 nM for MZ4 vs. 0.8 nM for MZ1) and demonstrates that even a single ethylene glycol unit change in linker length can significantly alter degradation efficiency. The (S,R,S)-AHPC-CO-PEG2-C2-amine HCl provides the PEG2 (n=2) scaffold, which may be optimal for certain target proteins where shorter linkers enhance selectivity or cellular permeability [2].
| Evidence Dimension | BRD4 Degradation Potency |
|---|---|
| Target Compound Data | pDC50 = 7.0 (DC50 ≈ 100 nM) for MZ4 (PEG2 linker, n=2) |
| Comparator Or Baseline | MZ1 (PEG3 linker, n=3): pDC50 = 8.1 (DC50 ≈ 7.9 nM); MZ2 (PEG4 linker, n=4): pDC50 = 8.4 (DC50 ≈ 4.0 nM) |
| Quantified Difference | 12.5-fold lower potency for PEG2 vs. PEG3; 25-fold lower vs. PEG4 |
| Conditions | BRD4 short isoform degradation in HEK293T cells; measured by Western blot |
Why This Matters
This direct comparative data demonstrates that linker length is a critical determinant of PROTAC activity, and the PEG2 length in (S,R,S)-AHPC-CO-PEG2-C2-amine HCl yields a specific potency profile that is distinct from longer PEG linkers, making it a non-interchangeable building block for target-specific optimization.
- [1] PMC. (2025). Linker Length and Experimental Information of MZ1/2/4. Table 1. View Source
- [2] Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. View Source
